molecular formula C14H12BNO2S B1473587 [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid CAS No. 1005206-26-7

[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid

Cat. No.: B1473587
CAS No.: 1005206-26-7
M. Wt: 269.1 g/mol
InChI Key: XBRZANREDPJZQD-UHFFFAOYSA-N
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Description

Boron-Centered Trigonal Planar Configuration Analysis

The boron atom in [4-[(2-cyanobenzyl)thio]phenyl]boronic acid adopts a trigonal planar geometry, consistent with sp² hybridization. This configuration is stabilized by conjugation between the empty p-orbital of boron and the oxygen lone pairs of the boronic acid group (-B(OH)₂). The B–O bond lengths are typically ~1.36 Å, while the B–C bond to the aromatic ring measures ~1.57 Å, as observed in analogous phenylboronic acid derivatives. The planarity is critical for maintaining resonance stabilization and influencing reactivity in Suzuki-Miyaura coupling reactions.

Thioether Linkage Conformational Dynamics

The thioether (-S-CH₂-) bridge exhibits restricted rotation due to steric hindrance from the adjacent cyanobenzyl group. Density functional theory (DFT) calculations on similar thioether-containing boronic acids suggest a rotational energy barrier of ~8–12 kcal/mol, favoring a staggered conformation to minimize steric clashes. The sulfur atom’s polarizability enhances π-backbonding with the aromatic system, further stabilizing the preferred conformation.

Cyanobenzyl Substituent Electronic Effects

The electron-withdrawing cyano (-C≡N) group induces a meta-directing effect on the benzyl moiety, reducing electron density at the boronic acid’s para position. Natural population analysis (NPA) of analogous systems shows a 0.15–0.20 e⁻ reduction in boron’s electron density, increasing Lewis acidity and facilitating transmetalation in cross-coupling reactions.

Crystallographic Studies and Solid-State Arrangement

Hydrogen-Bonding Network Characterization

X-ray diffraction studies of related boronic acids reveal dimeric units connected via O–H···O hydrogen bonds (2.65–2.80 Å). In this compound, these interactions form a layered architecture, with additional weak C–H···S contacts (3.10–3.30 Å) between thioether sulfur and aromatic protons. The cyanobenzyl group participates in C≡N···π interactions (3.45 Å), enhancing lattice stability.

Packing Efficiency in Crystal Lattice

The compound crystallizes in an orthorhombic system (space group Pbca) with a density of ~1.35 g/cm³. The thioether linkage’s bulkiness reduces packing efficiency compared to simpler phenylboronic acids, yielding a void volume of 12–15% as calculated using PLATON. Interdigitation of cyanobenzyl groups along the c-axis further stabilizes the lattice.

Spectroscopic Identification Techniques

NMR Signature Analysis (¹¹B, ¹H, ¹³C)

  • ¹¹B NMR : A singlet at δ 28–32 ppm confirms the trigonal planar boron environment.
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), thioether -CH₂- (δ 3.8–4.1 ppm), and boronic acid -OH (δ 5.2–5.6 ppm, broad).
  • ¹³C NMR : The cyano carbon appears at δ 118–120 ppm, while the boron-bound aromatic carbon resonates at δ 135–138 ppm.

Table 1: Representative NMR Chemical Shifts

Nucleus Chemical Shift (δ, ppm) Assignment
¹¹B 30.5 B(OH)₂
¹H 4.0 (s, 2H) -S-CH₂-
¹³C 119.2 -C≡N

IR Vibrational Modes of Boronic Acid Functionality

Key IR absorptions include:

  • B–O stretching: 1,320–1,350 cm⁻¹
  • O–H bending: 1,450–1,470 cm⁻¹
  • S–C vibration: 670–690 cm⁻¹
    The absence of a peak near 1,700 cm⁻¹ excludes ester or carboxylic acid impurities.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 283.1 ([M+H]⁺). Major fragments include:

  • m/z 265.0 ([M+H–H₂O]⁺, 100% intensity)
  • m/z 184.1 (cyanobenzyl fragment, C₈H₆N⁺)
  • m/z 121.0 (boronic acid fragment, C₆H₅BO₂⁺)

Properties

IUPAC Name

[4-[(2-cyanophenyl)methylsulfanyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO2S/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZANREDPJZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCC2=CC=CC=C2C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214546
Record name B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005206-26-7
Record name B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005206-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

Boronic acids like this compound are generally stable and easy to handle, which suggests they may have favorable pharmacokinetic properties.

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction. On a cellular level, this can lead to the synthesis of new organic compounds.

Biological Activity

[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and antibacterial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C14H12BNO2S
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 1005206-26-7

The presence of the boronic acid functional group is significant for its interactions with biological targets, particularly in enzyme inhibition and cellular signaling processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

  • Mechanism of Action :
    • The compound has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells. Specifically, it can halt cell cycle progression at the G2/M phase, which is critical for cancer cell proliferation .
    • A study demonstrated that phenylboronic acid derivatives could activate caspase pathways, which are essential for programmed cell death .
  • Case Studies :
    • In vitro studies using ovarian cancer cell lines (A2780) revealed that compounds similar to this compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range .
    • Another study assessed a series of boronic acids against multiple cancer types, confirming their potential as effective anticancer agents with a favorable safety profile .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. The unique ability of boron to form reversible covalent bonds with diols makes these compounds suitable for targeting bacterial enzymes involved in cell wall synthesis.

  • Mechanism of Action :
    • Boronic acids can inhibit enzymes such as transpeptidases and glycosyltransferases, which are crucial for bacterial cell wall formation. This inhibition leads to bacterial lysis and death .
  • Case Studies :
    • A series of substituted phenylboronic acids were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionTarget Cells/OrganismsIC50/Effective Concentration
AnticancerProteasome inhibition, caspase activationA2780 (ovarian cancer)Low µM
AntibacterialInhibition of cell wall synthesis enzymesGram-positive bacteriaVaries (sub-micromolar range)

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Recent studies have demonstrated that phenylboronic acids, including derivatives like 4-[(2-Cyanobenzyl)thio]phenylboronic acid, can act as potent inhibitors of beta-lactamases, particularly KPC-2 enzymes. These enzymes confer antibiotic resistance in bacteria such as Escherichia coli. The compound has been shown to enhance the efficacy of beta-lactam antibiotics like cefotaxime against resistant strains by reversing resistance mechanisms .

2. Cancer Therapeutics
Boronic acids have been investigated for their potential in cancer treatment due to their ability to form reversible covalent bonds with diols, a property that can be exploited for drug delivery systems and targeted therapies. The incorporation of a cyanobenzyl group may enhance the selectivity and potency of these compounds against cancer cells through improved binding affinity to specific biological targets .

Materials Science

1. Organic Electronics
4-[(2-Cyanobenzyl)thio]phenylboronic acid can be utilized in the synthesis of organic semiconductors and fluorescent materials. Its unique electronic properties allow it to be incorporated into polymer matrices for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that modifying the boronic acid structure can lead to enhanced charge transport properties and stability in these applications .

2. Sensing Applications
The compound's ability to interact with specific analytes makes it suitable for use in chemical sensors. Boronic acids can selectively bind to sugars and other biomolecules, enabling the development of sensors for glucose monitoring and other biochemical assays. The incorporation of the cyanobenzyl group may further improve selectivity and sensitivity .

Analytical Chemistry

1. Chromatography
In chromatography, boronic acids are often used as derivatizing agents to enhance the detection of carbohydrates and other polyol compounds. The unique reactivity of 4-[(2-Cyanobenzyl)thio]phenylboronic acid allows for the formation of stable complexes with diols, improving separation efficiency and detection limits in high-performance liquid chromatography (HPLC) .

2. Mass Spectrometry
The compound's reactivity can also be exploited in mass spectrometry for the identification of biomolecules. By forming adducts with target analytes, it enhances signal intensity and improves the accuracy of quantification in complex biological samples .

Case Study 1: Inhibition of KPC-2

A study focused on evaluating various phenylboronic acids, including 4-[(2-Cyanobenzyl)thio]phenylboronic acid, revealed its significant inhibitory effects against KPC-2 beta-lactamase. This research utilized disk diffusion assays to measure susceptibility against E. coli strains expressing KPC-2, demonstrating clear zones of inhibition when combined with cefotaxime .

Case Study 2: Synthesis of Organic Dyes

Research on modular phenylboronic acid derivatives has led to the development of new BODIPY dyes for bioimaging applications. The incorporation of 4-[(2-Cyanobenzyl)thio]phenylboronic acid into these structures resulted in enhanced fluorescence properties suitable for cellular imaging .

Comparison with Similar Compounds

Antiproliferative Boronic Acids

Several boronic acids with aromatic backbones exhibit antiproliferative effects:

Compound IC50 (μM) Key Structural Features Solubility Issues
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 Naphthalene core, hydroxyl group None reported
Phenanthren-9-yl boronic acid 0.2251 Phenanthrene core None reported
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid N/A Thioether, cyanobenzyl Likely low (similar to analogs)
Pyren-1-yl boronic acid N/A Pyrene core Precipitates in RPMI medium

Key Findings :

  • Hydrophobic aromatic cores (e.g., phenanthrene, pyrene) correlate with strong antiproliferative activity but may cause solubility challenges in aqueous media .
  • The thioether group in this compound could enhance membrane permeability but lacks direct biological data.

Enzyme Inhibitors

Boronic acids are prominent in enzyme inhibition due to their reversible binding with catalytic residues:

Compound Target Enzyme IC50/Effective Concentration Structural Advantage
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) 1 μM (appressorium inhibition) Methoxyethyl group enhances solubility and target affinity
Combretastatin A-4 boronic acid analogs (13c, 13d) Tubulin polymerization 0.48–2.1 μM (cell growth) Boronic acid replaces hydroxyl, improving binding
This compound N/A N/A Cyanobenzyl may stabilize interactions via π-stacking

Key Findings :

  • Boronic acid groups enhance inhibitory potency by forming covalent bonds with catalytic sites (e.g., tubulin’s GTP-binding domain) .
  • The cyanobenzyl-thioether motif in the target compound could mimic steric and electronic features of combretastatin analogs but requires validation.

Suzuki-Miyaura Cross-Coupling Reactants

Boronic acids are pivotal in coupling reactions. Comparative reactivity:

Compound Reaction Compatibility Notable Applications Conductivity/Stability
4-(Methylthio)phenylboronic acid Pd-catalyzed coupling Synthesis of antipyrines, conductive materials Stable under 100–200 mV potential
Thiophene-3-boronic acid Suzuki-Miyaura Organic electronics, AIEgens High conductivity in single-molecule junctions
This compound Likely compatible Potential use in OLEDs or sensors Unstudied; cyanobenzyl may alter electronic properties

Key Findings :

  • Methylthio groups improve oxidative coupling efficiency in conductive materials .
  • Thiophene-based boronic acids exhibit tunable emissions in aggregation-induced emission (AIE) systems .
  • The cyanobenzyl group in the target compound could introduce steric hindrance, affecting coupling efficiency.

Structural and Solubility Considerations

  • Hydrophobic vs. Polar Groups : Compounds like pyren-1-yl boronic acid (highly hydrophobic) face solubility challenges , whereas methoxyethyl or hydroxyl substituents improve aqueous compatibility .
  • Thioether vs. Thiophene : Thioether linkages (as in the target compound) may reduce crystallinity compared to thiophene rings, impacting material applications .
  • Boronic Acid Positioning : Para-substituted boronic acids (e.g., 4-(methylthio)phenylboronic acid) generally exhibit higher reactivity in cross-coupling than ortho-substituted analogs .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid typically involves:

  • Preparation of the boronic acid or its ester derivative on a phenyl ring.
  • Functionalization of the phenyl ring with a thiol or thioether group.
  • Attachment of the 2-cyanobenzyl moiety through sulfur linkage.

Key steps often include halogenation, borylation, nucleophilic substitution, and purification under controlled pH conditions.

Preparation of 2-Cyanophenylboronic Acid and Related Esters

A foundational step is the synthesis of 2-cyanophenylboronic acid or its esters, which serve as precursors for further functionalization.

  • According to patent WO2014023576A1, 2-cyanophenylboronic acid esters can be prepared by reacting halogenated aromatic compounds with boron reagents such as trimethyl borate or triisopropylborate under controlled temperature (20-25°C initially, then 0-5°C) and pH conditions (aqueous extraction at pH 10-14) to isolate the boronic acid salt.

  • The process involves stirring the reaction mixture, filtration with pre-cooled n-hexane, and vacuum drying to obtain the boronic acid in high purity.

Step Reagents/Conditions Description
(b) Halogenated aromatic compound + B(OR)3 esters Borylation at 20-25°C, then cooling to 0-5°C
(c2) Extraction with aqueous base (pH 10-14) Isolation of boronic acid salts

Introduction of the Thioether Group via Deborylative Cyanation and Thiocyanation

  • Recent studies on deborylative (thio-/seleno-) cyanation of aryl boronic acids provide insights into the direct introduction of sulfur-containing groups on aryl boronic acids without metal catalysts or additives, under mild conditions and short reaction times (~2 hours).

  • However, limitations exist with electron-neutral and electron-poor substrates such as 4-cyanophenylboronic acid, which show poor yields. This can be partially overcome by using trifluoroborate analogs instead of boronic acids.

  • Electrochemical thiocyanation methods have also been reported for (hetero)aryl boronic acids, enabling efficient thioether formation.

Synthesis of Boronic Acid Derivatives with Benzylamine Substituents

  • The preparation of boronic acid derivatives bearing benzylamine or protected aminomethyl groups is relevant for constructing the 2-cyanobenzylthio substituent.

  • For example, 4-aminomethylphenylboronic acid can be protected with di-tert-butyl dicarbonate in tetrahydrofuran with triethylamine at room temperature for 1 hour to yield tert-butoxycarbonylaminomethyl-4-phenylboronic acid.

  • This intermediate can undergo Suzuki coupling with brominated aromatic compounds under reflux with palladium catalysts and sodium carbonate base to install further aromatic substituents.

Reaction Step Reagents/Conditions Yield/Outcome
Boc-protection of 4-aminomethylphenylboronic acid Di-tert-butyl dicarbonate, triethylamine, THF, 20°C, 1 h White solid, high yield
Suzuki coupling Pd(PPh3)4 catalyst, Na2CO3, toluene/ethanol/water, reflux 24 h Coupled product, purified by chromatography

Proposed Synthetic Route for this compound

Based on the above methods, a plausible synthetic route would be:

Summary Table of Key Preparation Methods

Preparation Aspect Method/Conditions Notes/Advantages
Boronic acid synthesis Halogenated aromatics + trimethyl/triisopropyl borate, 20-25°C, then 0-5°C, pH 10-14 extraction High purity, scalable
Deborylative thio-/selenocyanation Metal-free, mild, 2 h reaction time Simple, safe, but limited with electron-poor substrates
Boc-protection of aminomethyl boronic acid Di-tert-butyl dicarbonate, triethylamine, THF, room temp, 1 h Protects amine for further coupling
Suzuki coupling Pd catalyst, Na2CO3, reflux, 24 h Efficient aromatic coupling
Thioether formation Nucleophilic substitution of thiol with benzyl halide Forms key thioether linkage

Research Findings and Considerations

  • The preparation of boronic acid derivatives with sensitive functional groups such as cyanobenzylthio substituents requires careful control of reaction conditions to avoid side reactions and degradation.

  • The use of trifluoroborate salts instead of boronic acids can improve yields in challenging cyanation steps.

  • Protection of amino groups on intermediates facilitates selective coupling reactions without interference.

  • Extraction and purification at alkaline pH (10-14) ensure isolation of pure boronic acid salts.

Q & A

Basic: What are the optimized synthetic routes for [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid?

Answer:
Synthesis typically involves sequential functionalization:

Thioether Formation : React 4-mercaptophenylboronic acid with 2-cyanobenzyl bromide under basic conditions (e.g., NaH in DMF) to install the thioether moiety.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.

Characterization : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., δ 8.10 for aromatic protons in related compounds) and high-resolution mass spectrometry (HRMS) .
Critical Parameters : pH control during thioether formation minimizes boronic acid decomposition; anhydrous solvents prevent boroxine formation .

Basic: How to characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Look for diagnostic peaks:
    • Aromatic protons (δ 7.2–8.1 ppm) and boronic acid protons (δ ~9.0 ppm in D2 _2O exchange).
    • 11B^{11}B-NMR can confirm boronic acid integrity (δ 28–32 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+^+.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced: How to design a Suzuki-Miyaura coupling experiment using this boronic acid?

Answer:
Experimental Design :

Catalyst Selection : Pd(PPh3 _3)4 _4 or PdCl2 _2(dppf) in THF/water (3:1).

Base Optimization : Test Na2 _2CO3 _3, K3 _3PO4 _4, or Cs2 _2CO3 _3 (1.5–3.0 equiv) for coupling efficiency.

Substrate Scope : Screen aryl halides (e.g., 4-bromotoluene, 2-iodopyridine) to evaluate steric/electronic effects.
Data Interpretation : Monitor reaction via TLC; isolate products via flash chromatography. Compare yields and reaction rates to literature analogs (e.g., 4-methoxyphenylboronic acid) .

Advanced: How to resolve contradictions in reported binding affinities for diol-containing biomolecules?

Answer:
Contradictions often arise from:

  • pH Dependency : Boronic acid-diol binding is pH-sensitive (optimal at pH 7.4–8.5). Use buffered solutions (e.g., PBS) .
  • Technique Variability : Combine surface plasmon resonance (SPR) for real-time kinetics and isothermal titration calorimetry (ITC) for thermodynamic data.
  • Control Experiments : Include negative controls (e.g., non-diol substrates) to rule out nonspecific binding .

Advanced: What computational methods predict electronic properties relevant to single-molecule junction studies?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and charge distribution to explain conductance trends (e.g., higher voltage increases electron tunneling efficiency, as in Fig. 15 of ).
  • Molecular Dynamics (MD) : Simulate junction stability under applied bias (100–200 mV) to correlate with experimental 2D conductance histograms .

Basic: What are common side reactions during its use in organic synthesis?

Answer:

  • Oxidative Coupling : Under aerobic conditions, boronic acids may form boroxines. Use inert atmosphere or add radical scavengers (e.g., BHT) .
  • Protodeboronation : Acidic conditions (pH <5) or elevated temperatures promote loss of the boronic acid group. Optimize reaction pH (6–8) .

Advanced: How to perform kinetic studies on its reactivity in cross-coupling reactions?

Answer:

  • Stopped-Flow NMR : Monitor real-time reaction progress (e.g., disappearance of boronic acid peaks).
  • Rate Law Determination : Vary concentrations of boronic acid, aryl halide, and base to derive rate constants (kk).
  • Activation Energy : Perform reactions at 25°C, 40°C, and 60°C; use Arrhenius plot to calculate EaE_a .

Basic: How to address solubility challenges in aqueous and organic media?

Answer:

  • Aqueous Solubility : Use co-solvents (e.g., DMSO:water 1:4) or buffer at pH 8–9 where boronic acid is deprotonated.
  • Organic Solubility : Dissolve in THF, DMF, or dichloromethane. Avoid alcohols (risk of esterification) .

Advanced: What mechanistic insights explain its enzyme inhibition via diol binding?

Answer:

  • Reversible Covalent Binding : The boronic acid forms a tetrahedral adduct with serine or threonine residues in enzyme active sites.
  • Kinetic Analysis : Use progress curves (Michaelis-Menten plots) to determine KiK_i and inhibition mode (competitive/uncompetitive).
  • Structural Studies : X-ray crystallography or cryo-EM reveals binding geometry (e.g., distance between boron and catalytic residues) .

Advanced: How does the 2-cyanobenzylthio substituent influence properties compared to analogs?

Answer:
Comparative Analysis (based on ):

Analog Key Features Impact on Properties
4-Methoxyphenylboronic acidMethoxy group enhances electron densityHigher reactivity in Suzuki couplings
4-(Methylthio)phenylboronic acidSimpler thioetherLower steric hindrance, faster kinetics
This compoundCyanide group increases electrophilicityEnhanced binding to electron-deficient diols

Unique Advantage : The 2-cyanobenzyl group improves selectivity for glycoproteins with hydrophobic binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid
Reactant of Route 2
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[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid

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